4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both benzothiazole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under reflux conditions . The reaction is usually carried out in solvents such as dimethylformamide or ethanol, with catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory and analgesic effects . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
1,2,5-oxadiazole derivatives: Compounds with the oxadiazole ring also show comparable chemical reactivity and applications.
Uniqueness
4-(6-chloro-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of benzothiazole and oxadiazole rings in its structure. This dual functionality enhances its versatility and potential in various scientific fields .
Properties
CAS No. |
1508873-94-6 |
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Molecular Formula |
C9H5ClN4OS |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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